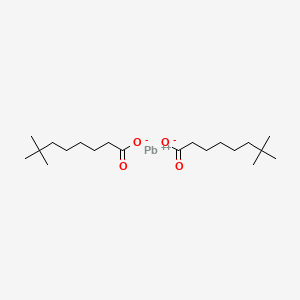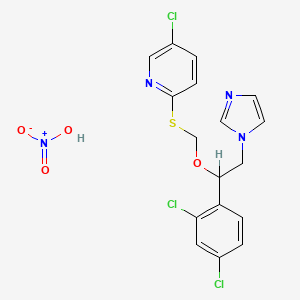
2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, a trifluoromethyl group, and a hydroxyprop-1-en-1-olate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate typically involves the diazotization of 3,3,3-trifluoro-1-hydroxyprop-1-en-1-amine. This process is carried out under acidic conditions using nitrous acid (HNO2) as the diazotizing agent. The reaction is usually performed at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Coupling Reactions: It can participate in azo coupling reactions to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. These reactions are typically carried out in the presence of a catalyst or under basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Coupling Reactions: These reactions often require the presence of a coupling partner, such as an aromatic amine or phenol, under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Substituted trifluoromethyl compounds.
Reduction Reactions: 3,3,3-Trifluoro-1-hydroxyprop-1-en-1-amine.
Coupling Reactions: Azo compounds with various substituents.
Aplicaciones Científicas De Investigación
2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: Used in the production of specialty chemicals and materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate involves the reactivity of the diazonium group. This group can undergo various reactions, such as substitution and coupling, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-diazo-3,3,3-trifluoropropanoate
- 3,3,3-Trifluoro-1,2-propanediol
- 3,3,3-Trifluoropropionaldehyde
Uniqueness
2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate is unique due to the presence of both a diazonium group and a trifluoromethyl group. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications.
Propiedades
IUPAC Name |
2-diazo-3,3,3-trifluoropropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3N2O2/c4-3(5,6)1(8-7)2(9)10/h(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUILTFNMOXVFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[N+]=[N-])(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60709229 |
Source


|
| Record name | 2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65938-16-1 |
Source


|
| Record name | 2-Diazonio-3,3,3-trifluoro-1-hydroxyprop-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)

![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)








